molecular formula C24H18O5 B2479824 [4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] 4-methylbenzoate CAS No. 306730-03-0

[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] 4-methylbenzoate

Cat. No.: B2479824
CAS No.: 306730-03-0
M. Wt: 386.403
InChI Key: OUKGNBVQMXQZJO-UUILKARUSA-N
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Description

The compound “[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] 4-methylbenzoate” is a complex organic molecule. It contains a benzodioxole group, which is a type of aromatic ether, and a phenyl group, which is a derivative of benzene. The presence of these groups suggests that this compound may have interesting chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure. For example, the solubility, boiling point, and melting point of a compound are all influenced by the types of atoms it contains and how they are arranged .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Patel et al. (2009, 2010) explored the synthesis of certain compounds, including substituted phenyl derivatives and dihydropyrimidinones, which involved the use of benzodioxol-5-yl structures. These compounds were studied for their antimicrobial activities. (Patel et al., 2009), (Patel et al., 2010)

Anticancer Evaluation

  • Ravinaik et al. (2021) synthesized and evaluated the anticancer activity of a series of benzamides, starting from substances including 2-(4-methylphenyl)acetic acid. These compounds showed notable anticancer activities in various cancer cell lines, highlighting the potential therapeutic applications of benzodioxol-5-yl related compounds. (Ravinaik et al., 2021)

Chemical Reaction Mechanism and Rate Studies

  • The work of Um et al. (2005) focused on the effect of o-methyl group on chemical reaction rates and mechanisms, involving phenyl X-substituted 2-methylbenzoates. This research provides insights into the influence of substituents on reaction kinetics, which is essential in chemical synthesis involving benzodioxol-5-yl structures. (Um et al., 2005)

Heterocyclic Compound Synthesis

  • Li et al. (2012) described the synthesis of novel bromo-, arylazo-, and heterocyclic-fused troponoid compounds containing a 1,3-benzodioxole system. This research contributes to the field of organic chemistry, specifically in creating new compounds with potential applications in various domains. (Li et al., 2012)

Properties

IUPAC Name

[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O5/c1-16-2-6-19(7-3-16)24(26)29-20-10-8-18(9-11-20)21(25)12-4-17-5-13-22-23(14-17)28-15-27-22/h2-14H,15H2,1H3/b12-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKGNBVQMXQZJO-UUILKARUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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